molecular formula C24H30O10 B12334730 4,4'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid CAS No. 159064-78-5

4,4'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid

Cat. No.: B12334730
CAS No.: 159064-78-5
M. Wt: 478.5 g/mol
InChI Key: JYOMUVSHRQBGQH-UHFFFAOYSA-N
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Description

4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a tetraoxatetradecane backbone linked to dibenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base catalysts.

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.

Common Reagents and Conditions

    Esterification: DCC, DMAP, and alcohols.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Esterification: Formation of esters.

    Hydrolysis: Formation of 3,6,9,12-tetraoxatetradecane-1,14-diol and 4-hydroxybenzoic acid.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid involves its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This property makes it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid is unique due to its combination of a tetraoxatetradecane backbone with dibenzoic acid moieties, providing distinct chemical and physical properties that make it suitable for a wide range of applications.

Properties

CAS No.

159064-78-5

Molecular Formula

C24H30O10

Molecular Weight

478.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(4-carboxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid

InChI

InChI=1S/C24H30O10/c25-23(26)19-1-5-21(6-2-19)33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-22-7-3-20(4-8-22)24(27)28/h1-8H,9-18H2,(H,25,26)(H,27,28)

InChI Key

JYOMUVSHRQBGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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